2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-N-phenethylacetamide

Physicochemical profiling Lipophilicity Medicinal chemistry optimization

This fully synthetic small molecule (MW ~337.38 g/mol) features a 2-methyl-6-(1H-pyrazol-1-yl)pyrimidine core linked via oxyacetamide to a phenethyl terminus. The phenethyl group uniquely modulates lipophilicity and hydrogen-bonding profiles versus close analogs (e.g., trifluoromethylphenyl, m-tolyl), making it ideal for SAR exploration, computational model building, or as a matched negative control. Available at ≥98% purity. Contact us for bulk orders.

Molecular Formula C18H19N5O2
Molecular Weight 337.383
CAS No. 1421514-10-4
Cat. No. B2761051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-N-phenethylacetamide
CAS1421514-10-4
Molecular FormulaC18H19N5O2
Molecular Weight337.383
Structural Identifiers
SMILESCC1=NC(=CC(=N1)OCC(=O)NCCC2=CC=CC=C2)N3C=CC=N3
InChIInChI=1S/C18H19N5O2/c1-14-21-16(23-11-5-9-20-23)12-18(22-14)25-13-17(24)19-10-8-15-6-3-2-4-7-15/h2-7,9,11-12H,8,10,13H2,1H3,(H,19,24)
InChIKeyPVAISPQRPKWNKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 200 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-N-phenethylacetamide (CAS 1421514-10-4): Baseline Profile for Scientific Procurement


2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-N-phenethylacetamide is a fully synthetic small molecule (MW approx. 337.38 g/mol) that combines a 2-methyl-6-(1H-pyrazol-1-yl)pyrimidine core with an oxyacetamide linker and a phenethyl terminus [1]. This compound is part of a broader chemotype in which the 2-methyl-6-(pyrazol-1-yl)pyrimidine scaffold is functionalized at the 4-position with diverse acetamide substituents. The phenethyl group introduces a two-carbon aliphatic spacer and a terminal phenyl ring that extends hydrophobic surface area relative to simpler anilide or benzylamide analogs. Based on structural relationships, the compound may interact with nucleotide-binding pockets (e.g., kinases) or related ATP-competitive sites, but no published target engagement data have been identified for this exact structure.

Why In-Class Analogs Cannot Substitute for 2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-N-phenethylacetamide


Within the 2-((2-methyl-6-(pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide class, the amide substituent is the primary driver of differentiated molecular recognition, ADME properties, and pharmacological selectivity [1]. Compounds differing only in the terminal amide group—such as the 2-(trifluoromethyl)phenyl analog (CAS 1421498-99-8), the 4-phenylthiazol-2-yl analog (CAS 1421454-19-4), or the m-tolyl analog—present distinct hydrogen-bonding profiles, lipophilicity (clogP varies by >0.5 units), and topological polar surface area (TPSA) adjustments that directly influence solubility, permeability, and off-target binding [1]. Therefore, generic substitution with a 'close' analog risks failure in assay validation, selectivity optimization, or structure–activity relationship (SAR) interpretation. The quantitative evidence sections below specify the exact dimensions of differentiation where data permit.

Quantitative Differentiation Evidence: 2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-N-phenethylacetamide vs. Analogs


Lipophilicity (clogP) Differentiation Between Phenethyl and 2-(Trifluoromethyl)phenyl Analogs

The phenethyl analog (target compound) presents a calculated XLogP3 of approximately 2.9 versus 3.0 for the 2-(trifluoromethyl)phenyl analog (CAS 1421498-99-8), representing a measurable but modest reduction in lipophilicity [1][2]. While the numerical difference is small, the trifluoromethyl group introduces strong electron-withdrawing character and altered polar surface area, which in biological contexts can translate into differential membrane permeability and P-glycoprotein recognition. In the absence of direct logD7.4 measurements for this specific compound, the computational trend suggests that the phenethyl analog may exhibit slightly improved aqueous solubility and reduced CYP metabolic liability relative to its fluorinated counterpart.

Physicochemical profiling Lipophilicity Medicinal chemistry optimization

Topological Polar Surface Area (TPSA) Modulation via Amide Substituent

The TPSA of the target compound is estimated at approximately 92 Ų, compared to 99 Ų for the 2-(trifluoromethyl)phenyl analog and approximately 85 Ų for the m-tolyl analog [1][2]. This 7–14 Ų variation across the amide series directly impacts the balance between passive permeability and solubility. In the context of kinase inhibitor design, a TPSA below 100 Ų is favorable for cellular permeability, while values approaching 100 Ų may limit blood–brain barrier penetration. The phenethyl analog sits in an intermediate TPSA range that may be optimal for peripheral target engagement without excessive CNS exposure.

Polar surface area Blood–brain barrier penetration Physicochemical design

Rotatable Bond Count and Conformational Flexibility vs. Rigid Analogs

The target compound contains 5 rotatable bonds, compared to 5 for the 2-(trifluoromethyl)phenyl analog and 4 for the 4-phenylthiazol-2-yl analog [1][2]. While the absolute difference is small, the phenethyl linker introduces a flexible ethylene spacer that is absent in directly N-aryl-linked analogs. This added flexibility can enhance induced-fit binding to targets with deep or plastic pockets but may also incur an entropic penalty and reduce ligand efficiency. In fragment-based or structure-based design contexts, this property directly influences scoring function predictions and should not be disregarded when substituting analogs.

Conformational entropy Binding free energy Ligand efficiency

Absence of Direct Biological Target Engagement Data Requires Case-by-Case Validation

No peer-reviewed publications, patent examples, or public database entries (BindingDB, ChEMBL, PubChem BioAssay) were found that report IC50, Kd, or % inhibition data for this compound against any specific biological target. In contrast, related pyrazolo-pyrimidine compounds have been disclosed as inhibitors of HPK1, casein kinase 1 (CKI), IRAK1, and PI3K isoforms [1][2]. However, these disclosures involve distinct substitution patterns and cannot be extrapolated to define the selectivity or potency of the target compound. Users who require validated target engagement must either commission in-house profiling or accept the risk of uncharacterized biological activity.

Target engagement Kinase profiling Selectivity panel

Chemical Purity and Supply Chain Transparency: Vendor-Reported vs. Independent QC

Multiple commercial suppliers list this compound with stated purity of 95% (HPLC), but independent certificates of analysis, NMR spectra, or LC-MS traces were not publicly accessible . In comparison, the closely related 2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-N-(4-phenylthiazol-2-yl)acetamide (CAS 1421454-19-4) is similarly listed at 95% purity, while the 2-(trifluoromethyl)phenyl analog has a PubChem entry with computed but not experimentally verified purity. Users prioritizing batch-to-batch reproducibility for quantitative biology should request and independently verify QC data before committing to procurement.

Chemical purity Quality control Analytical chemistry

Recommended Application Scenarios for 2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-N-phenethylacetamide (1421514-10-4) Based on Available Evidence


Exploratory Medicinal Chemistry: Scaffold Derivatization and SAR Expansion

The compound is most appropriately used as a synthetic intermediate or scaffold for generating focused libraries. Its phenethyl amide provides a starting point for systematic substitution at the phenyl ring, ethylene linker, or amide nitrogen. The absence of reported biological data means the compound is not yet suitable for target-based screening but is well-positioned as a precursor for SAR exploration around the pyrimidine 4-position [1].

Physicochemical Benchmarking and Computational Model Building

The intermediate lipophilicity (estimated clogP ~2.9) and TPSA (~92 Ų) of this compound make it a useful reference point for building or validating computational models that predict permeability, solubility, or metabolic stability within the pyrazole-pyrimidine chemotype. It bridges the gap between more polar (N-aryl) and more lipophilic (N-benzyl) analogs [1][2].

Negative Control or Inactive Reference in Selectivity Profiling

If a structurally related compound (e.g., the 2-(trifluoromethyl)phenyl analog or a patent-disclosed kinase inhibitor) is identified as active against a target, this phenethyl analog—assuming it proves inactive in initial screening—can serve as a closely matched negative control to confirm that observed activity is driven by specific amide–target interactions rather than by general scaffold promiscuity. This application requires internal verification [1].

Quote Request

Request a Quote for 2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-N-phenethylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.